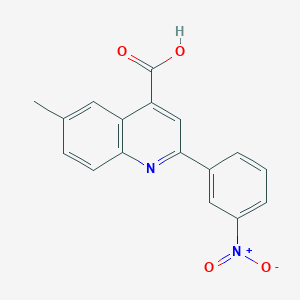

6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions, including nitration, condensation, and cyclization processes. For instance, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into nitroquinolines, which could potentially be applied to synthesize derivatives similar to 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. They used a series of steps including nitration, protection of aldehyde function, and reduction of nitro groups to form tetrahydroquinolines, which then cyclized under acidic conditions to form pyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the work by Gotoh and Ishida (2009) on hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids, provide insight into the potential interactions and structural configurations of 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. Their research highlights the importance of hydrogen bonding in stabilizing the molecular structure (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of pyrrolo[4,3,2-de]quinolines involves reductions, cyclizations, and substitutions, indicating the reactivity of such compounds under different conditions (Roberts et al., 1997).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on the solid-state structures, like the work by Gotoh and Ishida (2009), sheds light on the crystalline configurations and potential physical properties of compounds like 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid (Gotoh & Ishida, 2009).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are defined by their reactivity in various chemical reactions. The synthesis and transformation processes described by Roberts et al. (1997) provide insight into the reactivity and chemical behavior of these compounds, indicating their potential for forming diverse derivatives and engaging in a range of chemical interactions (Roberts et al., 1997).

Wissenschaftliche Forschungsanwendungen

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

A study by Padalkar and Sekar (2014) investigated the synthesis of azole-quinoline-based fluorophores, including compounds structurally related to 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. The compounds exhibited dual emissions and large Stokes' shift emission patterns, depending on solvent polarity, highlighting their potential in photophysical applications and as stable fluorophores up to 300°C (Padalkar & Sekar, 2014).

Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) discussed the reduction of various nitroarenes, including those structurally similar to the compound of interest, using formic acid and a ruthenium catalyst. The study demonstrated the versatility of this approach for hydrogenating heterocyclic compounds such as quinoline, showcasing its relevance in synthetic chemistry (Watanabe et al., 1984).

Synthesis of Coumarins by Nucleophilic Denitrocyclization Reaction

Oda et al. (1987) explored the synthesis of coumarins through denitrocyclization reactions involving quinoline and nitrophenyl precursors. This research contributes to the understanding of the chemical reactivity of nitrophenyl-substituted quinolines and their potential in synthesizing coumarins (Oda et al., 1987).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(8-11)19(22)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWCVOLRNFOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)